![molecular formula C8H7ClN2 B13608735 5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
5-(Chloromethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE is an aromatic compound that contains a benzene ring fused with a diazole ring The presence of a chloromethyl group attached to the benzene ring makes it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves the chloromethylation of 1H-1,3-benzodiazole. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the benzylic position of the benzodiazole ring.
Industrial Production Methods
Industrial production of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide have been explored to improve the efficiency and environmental friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methylbenzodiazole derivatives.
Applications De Recherche Scientifique
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE involves its reactivity at the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE: Contains a chloromethyl group on a benzodiazole ring.
5-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOLE: Contains a hydroxymethyl group instead of a chloromethyl group.
5-(METHYLMETHYL)-1H-1,3-BENZODIAZOLE: Contains a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from similar compounds, allowing for a broader range of applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
6-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
Clé InChI |
FXVKZSXKOBLQOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCl)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



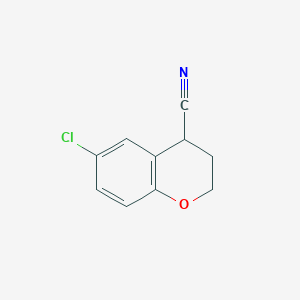
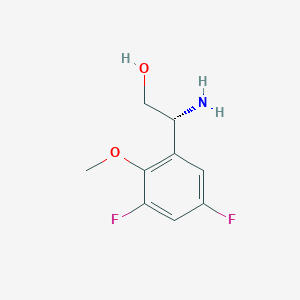

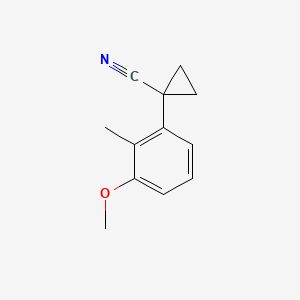

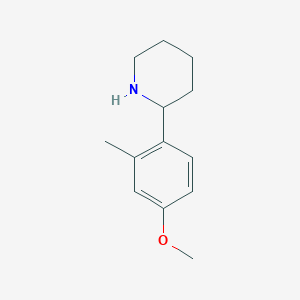


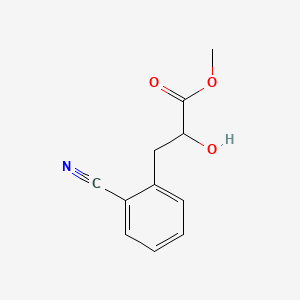
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)



